molecular formula C9H6F2N2O B1275081 2-cyano-N-(3,4-difluorophenyl)acetamide CAS No. 541519-41-9

2-cyano-N-(3,4-difluorophenyl)acetamide

Cat. No.: B1275081
CAS No.: 541519-41-9
M. Wt: 196.15 g/mol
InChI Key: NNNLNPCGSUYAKL-UHFFFAOYSA-N
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Description

2-cyano-N-(3,4-difluorophenyl)acetamide is an organic compound with the molecular formula C9H6F2N2O and a molecular weight of 196.15 g/mol It is characterized by the presence of a cyano group (–CN) and a difluorophenyl group attached to an acetamide backbone

Scientific Research Applications

2-cyano-N-(3,4-difluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-difluorophenyl)acetamide typically involves the reaction of 3,4-difluoroaniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amides or other reduced products.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds .

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-fluorophenyl)acetamide
  • 2-cyano-N-(2,4-difluorophenyl)acetamide
  • 2-cyano-N-(3,5-difluorophenyl)acetamide

Uniqueness

2-cyano-N-(3,4-difluorophenyl)acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity compared to other similar compounds. The presence of two fluorine atoms in the 3 and 4 positions can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

2-cyano-N-(3,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNLNPCGSUYAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404427
Record name 2-cyano-N-(3,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541519-41-9
Record name 2-cyano-N-(3,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixed solution of 3,4-difluoroaniline (10 g, 77.5 mmol) and ethyl cyanoacetate (10.5 g, 92.9 mmol) was heated to 180° C. and stirred for 8 hr. After cooling to room temperature, the mixture was dissolved in ethyl acetate/tetrahydrofuran and washed with water and saturated brine in this order. The mixture was dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure, and the obtained residue was washed with ethyl acetate and collected by filtration to give the title compound (7.6 g, 56%) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
56%

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